molecular formula C7H10F3N3 B3031055 Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine CAS No. 1345510-63-5

Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine

Cat. No.: B3031055
CAS No.: 1345510-63-5
M. Wt: 193.17
InChI Key: WFQDKEUQLBZFHU-UHFFFAOYSA-N
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Description

Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a β-diketone or β-ketoester.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Methylation: The methylation of the pyrazole ring is achieved using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

  • Substitution: Halides, alkyl halides, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols, amines, or alkanes.

  • Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-Methyl-5-(trifluoromethyl)pyrazole: Lacks the amine group.

  • Methylamine: Lacks the pyrazole ring and trifluoromethyl group.

  • Trifluoromethylpyrazole derivatives: Similar structure but different substituents.

Uniqueness: Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine is unique due to its combination of the pyrazole ring, trifluoromethyl group, and amine group, which provides it with distinct chemical and biological properties compared to similar compounds.

Biological Activity

Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine, also known as [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine, is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₆H₈F₃N₃
Molecular Weight 179.14 g/mol
MDL No. MFCD22398283
PubChem CID 66509421
IUPAC Name [1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine
Appearance Liquid
Storage Temperature 4 °C

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study assessed the compound's effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The findings showed moderate activity against several strains, including:

  • Gram-positive bacteria: Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.
  • Fungi: Candida albicans, Candida krusei.

These results suggest potential applications in developing antimicrobial agents targeting resistant strains .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Pyrazole derivatives have been linked to inhibiting specific pathways involved in cancer cell proliferation. For instance, compounds similar to this compound have shown activity against BRAF(V600E), a common mutation in melanoma, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. Research has demonstrated that modifications in the pyrazole ring can significantly influence its biological activity. For example, the introduction of trifluoromethyl groups enhances lipophilicity and may improve cellular uptake and bioavailability .

Case Studies

  • Inhibition of MAO-B:
    A study highlighted the compound's role as a selective inhibitor of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's. The compound showed promising results in enhancing memory retention in rodent models through behavioral assessments .
  • Antioxidant Properties:
    Another investigation focused on the antioxidant capacity of similar pyrazole derivatives, revealing their ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests potential applications in treating oxidative stress-related conditions .

Properties

IUPAC Name

N-methyl-1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-11-4-5-3-6(7(8,9)10)13(2)12-5/h3,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQDKEUQLBZFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C(=C1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184149
Record name 1H-Pyrazole-3-methanamine, N,1-dimethyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345510-63-5
Record name 1H-Pyrazole-3-methanamine, N,1-dimethyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345510-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-methanamine, N,1-dimethyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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